(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO5/c17-13-11-12(16(19)20)1-2-14(13)21-8-7-18-5-3-15(4-6-18)22-9-10-23-15/h1-2,11,19-20H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGRRWWXQAYZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC3(CC2)OCCO3)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a fluorophenyl group, a boronic acid moiety, and a spirocyclic structure that includes a 1,4-dioxa-8-azaspiro framework. The presence of the boronic acid functionality is significant as it can form reversible covalent bonds with diols, which is crucial for its biological activity.
Chemical Formula: C₁₄H₁₈B F N O₃
Molecular Weight: 281.11 g/mol
CAS Number: 898756-30-4
1. σ1 Receptor Ligand Activity
Research indicates that derivatives of 1,4-dioxa-8-azaspiro compounds exhibit high affinity for σ1 receptors. For instance, a related compound demonstrated a Ki value of 5.4 nM for σ1 receptors, indicating strong binding affinity and selectivity over σ2 receptors and vesicular acetylcholine transporters . This suggests potential applications in neurological disorders where σ1 receptors are implicated.
2. Acetylcholine Antagonistic Properties
Studies have shown that spiro compounds similar to the target compound possess acetylcholine antagonistic activity. These compounds can inhibit the effects of acetylcholine on gastrointestinal motility, making them candidates for treating conditions like gastric hyperacidity and spasms . The antagonistic activity was quantified using pA values, with significant comparisons made to known antagonists such as atropine.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study evaluating neuroprotective effects, derivatives of the spiro compound were tested in models of neurodegenerative diseases. Results indicated that these compounds could reduce neuroinflammation and promote neuronal survival in vitro, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease.
Case Study 2: Gastrointestinal Applications
Another study focused on the gastrointestinal applications of related spiro compounds. The results showed that these compounds effectively reduced gastric acid secretion and alleviated symptoms associated with peptic ulcers in animal models . This positions them as promising candidates for further development as gastroprotective agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
